N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a sulfanyl linkage. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinyl-pyrrolidinyl intermediate: This step involves the reaction of pyrimidine derivatives with pyrrolidine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Introduction of the sulfanyl group: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group, possibly using a catalyst like triethylamine.
Coupling with the chlorophenyl acetamide: Finally, the chlorophenyl acetamide is coupled with the intermediate under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as using lithium aluminum hydride (LiAlH4) for amide reduction.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrimidinyl-pyrrolidinyl moiety could be involved in binding to specific sites on proteins, while the sulfanyl group might play a role in redox reactions or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-{[6-(morpholin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
- N-(2-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
Uniqueness
N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the pyrrolidinyl group, in particular, might influence its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-12-5-1-2-6-13(12)20-15(22)10-23-16-9-14(18-11-19-16)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPSSBDYFOWNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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